1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methoxyethanone
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Overview
Description
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methoxyethanone is a chemical compound with potential applications in various fields, including medical, environmental, and industrial research. This compound features a piperidine ring, a thiazole ring, and a methoxyethanone group, which contribute to its unique chemical properties and potential biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methoxyethanone typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as 2-aminothiophenol and α-haloketones, under acidic or basic conditions.
Attachment of the Piperidine Ring: The piperidine ring can be introduced by reacting the thiazole derivative with a suitable piperidine precursor, such as 1-chloromethyl-4-piperidone, under nucleophilic substitution conditions.
Introduction of the Methoxyethanone Group:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, optimized reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methoxyethanone can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to reduce carbonyl groups to alcohols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, acetic acid, and water.
Reduction: Sodium borohydride, lithium aluminum hydride, ethanol, and ether.
Substitution: Alkyl halides, nucleophiles such as amines or thiols, and solvents like dichloromethane or acetonitrile.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methoxyethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, such as anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials, catalysts, and other industrial applications.
Mechanism of Action
The mechanism of action of 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methoxyethanone involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes, receptors, or other proteins, thereby modulating their activity. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer progression, leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-(m-tolyl)ethanone
- 1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-3-phenylpropan-1-one
Uniqueness
1-(4-(((4,5-Dihydrothiazol-2-yl)thio)methyl)piperidin-1-yl)-2-methoxyethanone is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its methoxyethanone group, in particular, may contribute to its enhanced solubility and reactivity compared to similar compounds.
Properties
IUPAC Name |
1-[4-(4,5-dihydro-1,3-thiazol-2-ylsulfanylmethyl)piperidin-1-yl]-2-methoxyethanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O2S2/c1-16-8-11(15)14-5-2-10(3-6-14)9-18-12-13-4-7-17-12/h10H,2-9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RQEOPAQJZIVFIT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC(=O)N1CCC(CC1)CSC2=NCCS2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O2S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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